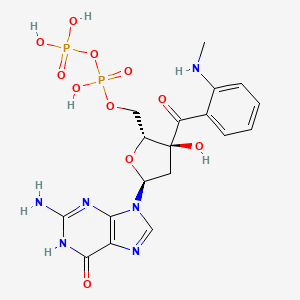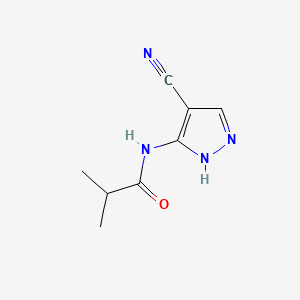
Reactive Yellow 160
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Yellow 160 is a synthetic dye widely used in the textile industry for dyeing cotton, viscose, and other fibers. It is known for its bright yellow color, good color fastness, and ease of application. This dye is part of the reactive dye family, which forms covalent bonds with the substrate, resulting in high wash and light fastness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Yellow 160 involves the reaction of a diazonium salt with a coupling component under controlled conditions. The diazonium salt is typically prepared by diazotizing an aromatic amine with sodium nitrite and hydrochloric acid. The coupling component, often a phenol or naphthol derivative, is then added to the diazonium salt solution to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction mixture is then filtered, washed, and dried to obtain the final dye product. The dye is often formulated with various additives to improve its stability and application properties.
化学反応の分析
Types of Reactions
Reactive Yellow 160 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form various by-products.
Substitution: The dye can undergo nucleophilic substitution reactions, where the reactive groups on the dye molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the dye under alkaline conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted products depend on the nucleophile used, resulting in various derivatives of the original dye.
科学的研究の応用
Reactive Yellow 160 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
作用機序
The primary mechanism by which Reactive Yellow 160 exerts its effects is through the formation of covalent bonds with the substrate. The reactive groups on the dye molecule, typically vinyl sulfone or chlorotriazine, react with nucleophilic groups on the substrate, such as hydroxyl or amino groups. This covalent bonding results in high wash and light fastness, making the dye suitable for various applications.
類似化合物との比較
Similar Compounds
Reactive Yellow 145: Another reactive dye with similar applications but different reactive groups.
Reactive Yellow 84: Known for its bright color and good fastness properties.
Reactive Yellow 37: Used in similar applications but with different chemical properties.
Uniqueness
Reactive Yellow 160 is unique due to its specific reactive groups, which provide excellent bonding with substrates and result in high fastness properties. Its bright yellow color and ease of application make it a preferred choice in the textile industry.
特性
CAS番号 |
129898-77-7 |
|---|---|
分子式 |
C10H11BrMgO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




